molecular formula C6H10O2 B125812 2,2-Dimethylbut-3-enoic acid CAS No. 10276-09-2

2,2-Dimethylbut-3-enoic acid

Cat. No. B125812
CAS RN: 10276-09-2
M. Wt: 114.14 g/mol
InChI Key: SCFWAOWWAANBPY-UHFFFAOYSA-N
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Description

2,2-Dimethylbut-3-enoic acid is a chemical compound that has been studied in various contexts, particularly in the field of decarboxylation reactions. The compound is known for its unique structural properties that make it a subject of interest in organic chemistry research.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a derivative of a similar structure, 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, was synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, followed by purification with column chromatography . Although not directly about 2,2-dimethylbut-3-enoic acid, this study provides insight into the synthetic methods that could potentially be applied to the compound .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,2-dimethylbut-3-enoic acid has been investigated using various spectroscopic techniques and computational methods. For example, the structure of 2-[(2,3-dimethylphenyl)amino]benzoic acid was determined using FT-IR, FT-Raman, and DFT calculations . These studies offer a framework for understanding the molecular structure of 2,2-dimethylbut-3-enoic acid by analogy.

Chemical Reactions Analysis

The decarboxylation of 2,2-dimethyl-3-phenylbut-3-enoic acid, a compound with a similar structure to 2,2-dimethylbut-3-enoic acid, has been studied extensively. The reaction was found to be first-order and homogeneous, with specific thermodynamic parameters such as activation enthalpy and entropy . Additionally, kinetic isotope effects were observed in the gas-phase thermal decarboxylation of a related compound, providing insights into the reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally similar to 2,2-dimethylbut-3-enoic acid have been analyzed through various techniques. For instance, the electronic properties of the synthesized dye derived from a related compound were analyzed using ultraviolet-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . Moreover, the vibrational spectroscopic analysis and non-linear optical properties of another related compound were investigated, which could shed light on the properties of 2,2-dimethylbut-3-enoic acid .

Scientific Research Applications

Molecular Recognition and Hydrogen Bonding

2,2-Dimethylbutynoic acid with a pyridone terminus acts as a self-complement in molecular recognition, forming an intermolecular hydrogen-bonded dimer. This phenomenon is observed in various states like in crystals, chloroform solution, and gas phase, demonstrating its potential in molecular recognition studies (Wash, Maverick, Chiefari, & Lightner, 1997).

Kinetic Studies in Decarboxylation

2,2-Dimethyl-4-phenylbut-3-enoic acid has been studied for its kinetic isotope effects in gas-phase thermal decarboxylation. These studies provide insights into the reaction mechanisms and kinetics, essential for understanding chemical reaction pathways (Bigley & Thurman, 1967).

Catalytic Studies

The compound's behavior in isomerization reactions under the influence of various metal phosphates as catalysts has been examined. This research aids in understanding the catalytic properties of different metals in organic reactions (Gallace & Moffat, 1982).

Anodic Oxidation Research

Investigations into the anodic oxidation of compounds like 3-carbethoxy-4,4-dimethyl but-3-enoic acid provide valuable data on electrochemical processes and potential applications in organic synthesis (Yadav, Jain, & Misra, 1982).

Synthesis and Analysis of Derivatives

The synthesis and structural analysis of derivatives like 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid expand the understanding of organic compound properties and their potential applications in materials science (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Isomerization over Alumina

Research into the isomerization of dimethylbutenes over alumina provides valuable insights into the reaction mechanisms on solid catalysts, useful in industrial chemical processes (John, Kemball, & Rajadhyaksha, 1979).

Reactions on Zeolites

Studies involving reactions of dimethylbutenes on nickel-exchanged and zinc-exchanged zeolites contribute to the understanding of olefin reactions on solid catalysts, offering potential applications in petrochemical industries (Moller, Kemball, & Leach, 1983).

Safety And Hazards

The safety information for 2,2-Dimethylbut-3-enoic acid includes the following hazard statements: H317, H319. The precautionary statements are P280, P305, P338, P351 . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2,2-dimethylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-6(2,3)5(7)8/h4H,1H2,2-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFWAOWWAANBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145492
Record name 3-Butenoic acid, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylbut-3-enoic acid

CAS RN

10276-09-2
Record name 3-Butenoic acid, 2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butenoic acid, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylbut-3-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
DB Bigley, JC Thurman - Journal of the Chemical Society B: Physical …, 1967 - pubs.rsc.org
2,2-Dimethyl-4-phenylbut-3-enoic [2H]acid shows a kinetic isotope effect of 2·87 ± 0·23 at 559·2K and 2·81 ± 0·18 at 543·0K. There is no deuterium exchange before decarboxylation. …
Number of citations: 7 pubs.rsc.org
MJS Dewar, GP Ford - Journal of the American Chemical Society, 1977 - ACS Publications
While typical pericyclicreactions have traditionally been considered1· 2 to take place in a synchronous manner, 3 recent MINDO/34 molecular orbital calculations suggest that this is …
Number of citations: 51 pubs.acs.org
M Tsaconas, RH Prager, DS Millan - Australian Journal of …, 2000 - CSIRO Publishing
Support for the proposal by Khalafy and Prager1 of a cheletropic rearrangement of a 6-methylidenecyclohexa-2,4-diene-1-carboxylate under flash vacuum pyrolysis (fvp) conditions has …
Number of citations: 0 www.publish.csiro.au
DB Bigley - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
3898 Bigley: Studies in Decarboxylation. Part I. is of interest in this connection that a crude rate study showed tiglic acid to decarboxylate more slowly than 2-methylbut-2-enoic acid.'It …
Number of citations: 17 pubs.rsc.org
DB Bigley, JC Thurman - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
The effect of substituents on the rate of thermal decarboxylation of βγ-unsaturated acids is compared to their effect on the decarboxylation of β-keto-acids. From the close similarity …
Number of citations: 18 pubs.rsc.org
B Han, TM Liu, CY Xu, ZS Wang, CH Gao, ZH Li - 2022 - chemrxiv.org
A novel radical decarboxylative 1,2,3-trifunctionalization of various 3-enoic acids is achieved via 1,4-imino-N shift by using CF3I as trifluoromethylating reagent and the readily available …
Number of citations: 0 chemrxiv.org
ALJ Beckwith, SA Glover - Australian journal of chemistry, 1987 - CSIRO Publishing
The hex-5-enyl (1), 3-oxahex-5-enyl (6), 2-oxahex-5-enyl (9) and 2,2-dimethylbut-3- enoyloxymethyl (13) radicals have been generated by interaction of the corresponding bromides …
Number of citations: 89 www.publish.csiro.au
WS Johnson, RS Brinkmeyer, VM Kapoor… - Journal of the …, 1977 - ACS Publications
(12) The synthesis of ketones 7-9 is described in detail in ref 16. For a de-scription of the synthesis of the alcohol precursor to ketone 10, see WS Johnson, S. Escher, and BW Metcalf, J. …
Number of citations: 80 pubs.acs.org
K Kiyokawa, K Takemoto, S Yahata, T Kojima… - …, 2017 - thieme-connect.com
The oxidative cyclization of β-substituted β,γ-unsaturated carboxylic acids using a hypervalent iodine reagent to provide 4-substituted furan-2-one products, is reported. In this cyclization…
Number of citations: 13 www.thieme-connect.com
PD O'Connor, UB Kim, MA Brimble - 2009 - Wiley Online Library
A novel route to (±)‐wine lactone (1) by a cis‐selective kinetically controlled intramolecular Diels–Alder (IMDA) cycloaddition of the linear triene 2 is reported. The triene precursor was …

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